molecular formula C9H7BrO3 B1424284 Methyl 5-bromo-2-formylbenzoate CAS No. 1016163-89-5

Methyl 5-bromo-2-formylbenzoate

Cat. No. B1424284
M. Wt: 243.05 g/mol
InChI Key: ZYGJVCDDZZSSEE-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-2-formylbenzoate” is an organic compound with the CAS Number: 1016163-89-5 . It has a molecular weight of 243.06 and its molecular formula is C9H7BrO3 . The compound is a white to pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of “Methyl 5-bromo-2-formylbenzoate” primarily relies on the reaction of methyl benzoate with bromine . A commonly used synthesis method involves reacting methyl benzoate and bromine in the presence of a base .


Molecular Structure Analysis

The molecular structure of “Methyl 5-bromo-2-formylbenzoate” consists of 13 heavy atoms and 6 aromatic heavy atoms . The compound has a molar refractivity of 50.81 .


Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-formylbenzoate” has a density of 1.566±0.06 g/cm3 (Predicted), and a boiling point of 337.2±32.0 °C (Predicted) . It is soluble with a solubility of 0.107 mg/ml; 0.000441 mol/l . The compound has a lipophilicity Log Po/w (iLOGP) of 2.04 .

Scientific Research Applications

Synthesis Processes

  • Large-Scale Synthesis : Methyl 5-bromo-2-formylbenzoate is used in the synthesis of compounds for treating disorders like cancer and inflammation. An example includes the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for such treatments. The synthesis involves a six-step process starting with commercially available compounds, highlighting its role in complex chemical processes (Kucerovy et al., 1997).

  • Pharmacological Research : It's also utilized in the development of potential antipsychotic agents. For instance, 5-substituted derivatives made from reactions with benzoyl chlorides show potent inhibitory effects in pharmacological studies (Högberg et al., 1990).

Chemical Analysis and Photodynamic Therapy

  • Chemical Characterization : In the field of chemical analysis, derivatives of Methyl 5-bromo-2-formylbenzoate, like zinc phthalocyanine substituted compounds, have been synthesized and characterized for their spectroscopic, photophysical, and photochemical properties. These properties are particularly significant for applications in photodynamic therapy, especially in cancer treatment (Pişkin et al., 2020).

Synthesis of Biologically Important Compounds

  • Biologically Important Compound Synthesis : The compound is integral in the scale-up synthesis of biologically important compounds like 5-cyano-2-formylbenzoic acid. This synthesis demonstrates the capability of Methyl 5-bromo-2-formylbenzoate derivatives in producing key intermediates for various biological applications (Seto et al., 2019).

  • Intramolecular Reactions : It is also pivotal in intramolecular reactions, such as the synthesis of isoindolin-1-one derivatives through multicomponent reactions. This shows its versatility in creating complex and potentially biologically active structures (Lei et al., 2016).

Safety And Hazards

“Methyl 5-bromo-2-formylbenzoate” is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P280, P305, P338, P351 . It is harmful if swallowed .

properties

IUPAC Name

methyl 5-bromo-2-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGJVCDDZZSSEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697534
Record name Methyl 5-bromo-2-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-formylbenzoate

CAS RN

1016163-89-5
Record name Methyl 5-bromo-2-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-2-formylbenzoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Bisai, A Suneja, VK Singh - … Chemie International Edition, 2014 - Wiley Online Library
… Methyl 5-bromo-2-formylbenzoate (3 b) was transformed into product 6 a in 63 % yield with 73 % ee. In the case of the 5-phenyl-substituted aldehyde 3 c, isoindolinones 6 b and 6 c …
Number of citations: 83 onlinelibrary.wiley.com
T Guo, HJ Wang, CC Cao, KH Chen… - European Journal of …, 2020 - Wiley Online Library
… 2-phenylimidazopyridine 1a and methyl 5-bromo-2-formylbenzoate was carried out. The … However, the reaction of 1a with methyl 5-bromo-2-formylbenzoate and benzylamine led to …
R Mirabdolbaghi, T Dudding - Tetrahedron, 2013 - Elsevier
A Ag(I)-catalyzed synthesis of chiral C (3) -substituted phthalides (8a–f) via a Sakurai–Hosomi allylation/transesterification reaction is described (ee ≤86%). A notable feature of this …
Number of citations: 31 www.sciencedirect.com

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